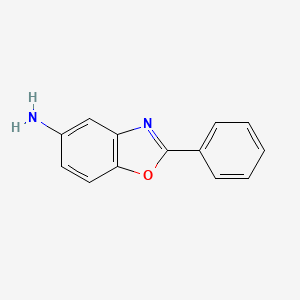

2-Phenyl-1,3-benzoxazol-5-amine

Beschreibung

Contextualization within Benzoxazole (B165842) Chemistry Research

The study of 2-Phenyl-1,3-benzoxazol-5-amine is firmly rooted in the extensive field of benzoxazole chemistry. Benzoxazoles are a class of heterocyclic compounds characterized by a benzene (B151609) ring fused to an oxazole (B20620) ring. rsc.org Research in this area is driven by the diverse biological activities exhibited by benzoxazole derivatives. nih.gov The synthesis of the benzoxazole core is a well-established area of organic chemistry, with numerous methods developed over the years. A common and long-standing method involves the condensation of ortho-aminophenols with carboxylic acids or their derivatives. organic-chemistry.org More contemporary, "green" methods often utilize microwave irradiation or eco-friendly catalysts to improve efficiency and reduce environmental impact. rsc.orgorganic-chemistry.org The synthesis of this compound typically involves a multi-step process that includes acylation, cyclization, and functional group manipulation, often starting from a substituted o-aminophenol.

Historical Perspective of this compound in Academic Inquiry

While the precise first synthesis of this compound is not extensively documented in readily available historical literature, its emergence is a logical progression of benzoxazole chemistry, which saw significant development throughout the 20th century. The oxazole ring system itself was first developed in 1947. rsc.org The fundamental reactions for creating 2-substituted benzoxazoles have been known for decades, providing the foundation for creating a vast library of derivatives. The presence of a CAS number (41373-37-9) indicates that the compound has been identified and cataloged for a considerable time. nih.govsigmaaldrich.com Early academic inquiry would have likely focused on its synthesis and basic characterization. More recent research has shifted towards exploring its specific applications, particularly as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and functional materials like fluorescent probes and polymers. chemimpex.com

Significance of the Benzoxazole Scaffold in Contemporary Chemical and Biological Sciences

The benzoxazole scaffold is of immense significance in modern chemical and biological sciences due to its wide range of applications. This structural motif is present in numerous compounds that exhibit a broad spectrum of biological activities. mdpi.com

In medicinal chemistry , benzoxazole derivatives are investigated for their potential as:

Anticancer agents: Many derivatives show cytotoxicity against various cancer cell lines, including breast, lung, and liver cancer. nih.gov Some act as inhibitors of crucial enzymes like topoisomerases I and II or PARP-2, which are involved in DNA replication and repair in cancer cells. nih.govrsc.org

Antimicrobial and Antifungal agents: The benzoxazole core is a key component in compounds designed to combat bacterial and fungal infections.

Anti-inflammatory agents: The scaffold has been incorporated into molecules with anti-inflammatory properties. mdpi.com

In materials science , the fluorescent properties of many benzoxazole derivatives are harnessed. mdpi.com They are used in the development of:

Fluorescent probes and bioimaging agents: Their ability to fluoresce allows for the visualization of cellular processes with high precision. chemimpex.com

Advanced polymers and dyes: Incorporation of the benzoxazole structure can enhance the optical and stability properties of materials for use in electronics and other advanced applications. chemimpex.com

The versatility of the benzoxazole scaffold, allowing for substitutions at various positions, makes it a privileged structure in drug discovery and materials science, enabling the fine-tuning of properties for specific applications.

Detailed Research Findings

The properties and research applications of this compound are summarized below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| CAS Number | 41373-37-9 | nih.govsigmaaldrich.com |

| Molecular Formula | C₁₃H₁₀N₂O | nih.gov |

| Molecular Weight | 210.24 g/mol | chemimpex.comnih.gov |

| Appearance | Pale yellow needles | chemimpex.com |

| Melting Point | 149-155 °C | chemimpex.com |

| IUPAC Name | This compound | nih.gov |

Table 2: Research Applications of this compound and its Derivatives

| Application Area | Specific Use and Findings | Source |

|---|---|---|

| Organic Synthesis | Serves as a versatile intermediate for preparing complex heterocyclic compounds, pharmaceuticals, and agrochemicals. The amine group allows for various functionalization reactions. | chemimpex.com |

| Medicinal Chemistry | Derivatives have shown potential anticancer activity against cell lines such as MCF-7 (breast) and A549 (lung). The mechanism can involve the inhibition of enzymes like DNA topoisomerases. | nih.gov |

| Benzoxazole derivatives exhibit antimicrobial properties against bacteria like Escherichia coli and Bacillus subtilis. | ||

| Materials Science | Used as a fluorescent dye for biological imaging due to its unique photophysical properties. | chemimpex.com |

| Incorporated into polymers to enhance optical properties for applications in advanced materials and electronics. | chemimpex.com |

Compound Nomenclature

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-phenyl-1,3-benzoxazol-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N2O/c14-10-6-7-12-11(8-10)15-13(16-12)9-4-2-1-3-5-9/h1-8H,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUOXXPHZWVBJSY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC3=C(O2)C=CC(=C3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50352203 | |

| Record name | 2-phenyl-1,3-benzoxazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50352203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41373-37-9 | |

| Record name | 5-Amino-2-phenylbenzoxazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=41373-37-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-phenyl-1,3-benzoxazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50352203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-PHENYL-1,3-BENZOXAZOL-5-AMINE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations of 2 Phenyl 1,3 Benzoxazol 5 Amine

Established Synthetic Pathways to the 2-Phenyl-1,3-benzoxazol-5-amine Core

The construction of the this compound framework has traditionally relied on well-established condensation reactions. These methods typically involve the formation of the oxazole (B20620) ring from suitable precursors.

Condensation Reactions Utilizing 2-Aminophenol (B121084) Derivatives

A primary and widely adopted strategy for synthesizing the benzoxazole (B165842) core involves the cyclocondensation of 2-aminophenol derivatives with carboxylic acids or their equivalents. The reaction of a 2-aminophenol with a benzoyl derivative, such as benzaldehyde (B42025), leads to the formation of the 2-phenyl-1,3-benzoxazole structure. ckthakurcollege.netresearchgate.net This process often requires the use of a catalyst, such as polyphosphoric acid, and elevated temperatures to facilitate the cyclodehydration step. researchgate.net The presence of the amino group at the 5-position of the benzoxazole may necessitate the use of a protecting group strategy to prevent unwanted side reactions during the synthesis.

One common approach involves the reaction of 4-amino-2-nitrophenol (B85986) with benzoyl chloride, followed by reduction of the nitro group to an amine. An alternative starting material is 2,4-diaminophenol (B1205310), which can be selectively acylated at the 2-amino group followed by cyclization.

| Reactants | Catalyst/Reagents | Conditions | Product | Reference |

| 2-Aminophenol, Benzaldehyde | Ag@Fe2O3 nanoparticles | Water:Ethanol (5:1), Room Temperature | 2-Phenylbenzoxazole (B188899) | ckthakurcollege.net |

| 2-Aminophenol, Benzaldehyde | Lewis Acid Ionic Liquid@MNP | Solvent-free, Sonication | 2-Phenylbenzoxazole | researchgate.net |

| o-Aminophenol, Benzaldehyde | Brønsted Acidic Ionic Liquid Gel | Solvent-free, 130°C | 2-Phenylbenzoxazole | acs.org |

| Catechols, Aldehydes, Ammonium Acetate | ZrCl4 | Ethanol | Benzoxazoles | researchgate.net |

Strategies Involving 4-Aminobenzoic Acid Precursors

Para-aminobenzoic acid (PABA) and its derivatives serve as versatile building blocks in the synthesis of various heterocyclic compounds, including benzoxazoles. nih.gov While not a direct precursor to this compound in a single step, PABA can be chemically modified to generate intermediates suitable for benzoxazole synthesis. For instance, PABA can be converted into derivatives that are then reacted with other reagents to form the benzoxazole ring. nih.gov One reported method involves the reaction of phenylenediamine and PABA in polyphosphoric acid at high temperatures to produce 2-phenylbenzimidazole (B57529) compounds, a structurally related heterocyclic system. nih.gov Although not a direct synthesis of the target molecule, this highlights the utility of PABA in constructing related pharmacophores.

Novel and Sustainable Synthetic Protocols for this compound and its Analogues

In recent years, a significant focus has been placed on developing more environmentally friendly and efficient methods for chemical synthesis. This has led to the exploration of green chemistry approaches for the production of benzoxazoles.

Green Chemistry Approaches in Benzoxazole Synthesis

Green chemistry principles aim to reduce or eliminate the use and generation of hazardous substances. ckthakurcollege.net In the context of benzoxazole synthesis, this has translated into the development of protocols that utilize less toxic solvents, reusable catalysts, and energy-efficient reaction conditions. ckthakurcollege.netresearchgate.net The use of ionic liquids and heterogeneous catalysts are prominent examples of this trend. acs.orgresearchgate.net

Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatic reductions in reaction times and improved yields compared to conventional heating methods. researchgate.netnih.gov The synthesis of benzoxazole derivatives has been successfully achieved using microwave-assisted direct condensation of carboxylic acids with 2-aminophenols. researchgate.net For instance, the reaction of 2-aminophenols with fatty acids under microwave heating (120-150°C, 100 W) for a short duration (9-12 minutes) using silica (B1680970) gel as a solid support has provided good to excellent yields of 2-alkyl benzoxazoles. researchgate.net Similarly, the use of polyphosphoric acid (PPA) and phosphorus pentoxide (P2O5) under microwave conditions (800 W) for 10 minutes has been shown to be highly effective for the synthesis of bis-benzoxazoles, a process that would otherwise require several hours of conventional heating. researchgate.net

| Reactants | Catalyst/Reagents | Conditions | Yield | Reference |

| 2-Aminophenols, Fatty Acids | Silica Gel | Microwave (120-150°C, 100W), 9-12 min | 71-87% | researchgate.net |

| 2-Aminophenols, Dicarboxylic Acids | PPA, P2O5 | Microwave (800W), 10 min | 86-92% | researchgate.net |

| 3-(4-pyridyl)-4-amino-5-mercapto-1,2,4-triazole, Substituted Benzoic Acid | POCl3 | Microwave (140°C, 250W), 5-15 min | - | scielo.br |

Ultrasound irradiation is another green chemistry technique that can enhance reaction rates and yields. ias.ac.in The application of ultrasound has been successfully demonstrated in the one-pot synthesis of novel benzoxazole derivatives. ias.ac.in In a typical procedure, a mixture of an o-aminophenol derivative, a substituted aldehyde, and a catalyst in a suitable solvent is irradiated in an ultrasonic water bath. ias.ac.in This method offers advantages such as mild reaction conditions and reduced reaction times. researchgate.netias.ac.in For example, the synthesis of benzoxazoles has been achieved with high yields at room temperature using this technique. ckthakurcollege.net Furthermore, ultrasound has been utilized in the synthesis of other heterocyclic systems, such as isoxazolines, demonstrating its broad applicability in promoting chemical reactions. nih.gov

| Reactants | Catalyst/Reagents | Conditions | Reference |

| o-Aminocardanol, Substituted Aldehydes | Indion 190 resin, Ethanol | Ultrasound (40 kHz, 150W), 20-50°C | ias.ac.in |

| 2-Aminophenol, Benzaldehyde | Imidazolium chlorozincate(II) ionic liquid@Fe3O4 | Solvent-free, Sonication (70°C, 30 min) | researchgate.net |

| Ethyl 2-amino-4-methylthiazole-5-carboxylate, Aryl Aldehydes, Diethyl Phosphite | Et3N | Ultrasound, 50°C, 1.5-3h | nih.gov |

Mechanochemical Synthesis

Mechanochemical synthesis, a solvent-free and energy-efficient approach, has been successfully applied to the formation of benzoxazole derivatives. This method utilizes mechanical force, such as grinding in a mortar and pestle or ball milling, to initiate chemical reactions. nih.govrsc.org For the synthesis of 2-arylbenzoxazoles, mechanochemical agitation has proven sufficient for the smooth condensation of aromatic aldehydes with o-aminophenols, followed by cyclization. rsc.org

A multi-step sustainable synthesis for 2-(disubstituted phenyl)benzoxazole derivatives highlights the efficiency of this technique. nih.gov The process involves:

Alkylation of a starting benzaldehyde.

Condensation with a substituted 2-aminophenol to form a Schiff base.

Cyclocondensation to yield the final benzoxazole product.

Each of these steps can be performed using mechanochemical methods, which dramatically reduces reaction times from hours to mere minutes and often provides excellent yields without the need for bulk solvents. nih.gov

| Method | Reaction Time | Yield |

|---|---|---|

| Conventional (Stirring) | 1 hour | Good |

| Mechanochemical (Grinding) | 5 minutes | Excellent |

| Microwave-Assisted | 5 minutes | Excellent |

| Ultrasound-Assisted | 5 minutes | Excellent |

Deep Eutectic Solvents in Synthesis

Deep Eutectic Solvents (DESs) have emerged as green and effective media and catalysts for chemical synthesis. vjst.vn These solvents are typically formed by mixing two or more compounds, which results in a mixture with a melting point significantly lower than its individual components. nih.govaiche.org

For benzoxazole synthesis, DESs can act as both the solvent and catalyst. In one study, a magnetic nanoparticle-supported DES, [Urea]₄[ZnCl₂], was used as a novel, green, and efficient catalyst for the synthesis of 2-benzylbenzoxazole (B4618616) derivatives from the condensation of 2-nitrophenols and acetophenones. researchgate.net This method benefits from the easy separation and reusability of the magnetic catalyst. researchgate.net The synthesis of various 2-(3,4-disubstituted phenyl)benzoxazole derivatives has also been successfully carried out in DES, demonstrating the broad applicability of these eco-friendly reaction systems. nih.govmdpi.com

Catalytic Methodologies

Various catalytic systems have been developed to enhance the efficiency and environmental friendliness of 2-phenylbenzoxazole synthesis. These methods often allow for milder reaction conditions and improved yields.

Fly Ash Catalysis

Fly ash, an industrial solid waste from thermal power plants, has been repurposed as a cost-effective and green catalyst for synthesizing benzoxazoles. ikm.org.myresearchgate.net Raw fly ash can be mechanically and thermally activated, often with a dopant like boric acid, to enhance its acidic character and catalytic activity. ikm.org.myikm.org.my The resulting material effectively catalyzes the condensation reaction between substituted o-aminophenols and aryl aldehydes to form benzoxazole derivatives. ikm.org.mynih.gov The use of a 5 wt.% boric acid-doped fly ash catalyst has been optimized for this transformation, and the catalyst can be recovered and reused for several cycles without a significant loss of efficiency. ikm.org.my

Iodine-Mediated Oxidative Cyclodesulfurization

Molecular iodine is recognized as an environmentally benign reagent for various organic transformations. nih.gov One key application is in the synthesis of 2-aminobenzoxazole (B146116) derivatives through the oxidative cyclodesulfurization of thiourea (B124793) intermediates. nih.govorganic-chemistry.org The process typically involves the in situ formation of a monothiourea from the reaction of an o-aminophenol with an isothiocyanate. Subsequent treatment with iodine mediates an intramolecular cyclization with the elimination of sulfur, yielding the 2-aminobenzoxazole core. nih.gov This methodology avoids the use of toxic metals and harsh reagents. researchgate.net Other related methods employ oxidants like potassium periodate (B1199274) (KIO₄) or hydrogen peroxide to achieve the cyclodesulfurization step, further expanding the toolkit for green benzazole synthesis. organic-chemistry.orgresearchgate.net

| Catalyst/Mediator | Reactants | Methodology | Reference |

|---|---|---|---|

| Boric Acid-Doped Fly Ash | o-Aminophenol, Aryl Aldehyde | Heterogeneous Catalysis | ikm.org.my |

| Molecular Iodine (I₂) | o-Aminophenol, Isothiocyanate | Oxidative Cyclodesulfurization | nih.gov |

| Potassium Periodate (KIO₄) | o-Substituted Aniline, Isothiocyanate | Oxidative Cyclodesulfurization | organic-chemistry.org |

| Ag@Fe₂O₃ Nanoparticles | o-Aminophenol, Aromatic Aldehyde | Heterogeneous Nanocatalysis | ckthakurcollege.net |

One-Pot Synthetic Strategies

One-pot syntheses are highly valued for their efficiency, as they reduce the need for intermediate purification steps, saving time, resources, and minimizing waste. The synthesis of this compound and its analogs is well-suited to one-pot strategies.

The most common one-pot method is the direct condensation of a 2-aminophenol with a carboxylic acid or its derivative. For instance, 5-amino-2-(substituted-phenyl)benzoxazoles can be prepared by heating 2,4-diaminophenol with the corresponding substituted benzoic acid in the presence of polyphosphoric acid (PPA), which serves as both a catalyst and a dehydrating agent. researchgate.net

Other advanced one-pot procedures utilize various catalysts to streamline the synthesis. A palladium-supported nanocatalyst has been used for the reaction between 2-aminophenol and aldehydes. rsc.org Similarly, magnetically separable Ag@Fe₂O₃ core-shell nanoparticles have been employed to catalyze the one-pot condensation of substituted aromatic aldehydes and 2-aminophenol at room temperature, yielding 2-phenyl benzoxazole derivatives in high yields. ckthakurcollege.net Another innovative one-pot method involves the reaction of 2-aminophenols with thioamides, promoted by triphenylbismuth (B1683265) dichloride, to afford 2-aryl-substituted benzoxazoles under mild conditions. d-nb.info

Derivatization Strategies of the this compound Scaffold

The this compound structure is a versatile scaffold that allows for chemical modifications at several positions, enabling the synthesis of diverse libraries of compounds for various applications. Derivatization can occur on the benzoxazole ring system itself or on the 2-phenyl substituent.

Functionalization at the Benzoxazole Ring Positions

The benzoxazole ring can be functionalized by starting with appropriately substituted 2-aminophenols. For example, using 4-chloro-, 4-bromo-, or 4-methyl-2-aminophenol as the starting material will result in a benzoxazole ring with a chlorine, bromine, or methyl group at the 6-position, respectively. nih.govresearchgate.net Similarly, starting with 2-hydroxy-4-methylaniline, 4-chloro-2-hydroxyaniline, or 2-hydroxy-5-methylaniline allows for the introduction of substituents at the C6, C6, and C5 positions of the final benzoxazole ring, respectively. nih.gov

The primary amine at the 5-position is a key site for derivatization. It can readily undergo reactions such as acylation or sulfonylation. For example, 5-amino-2-(p-substituted-phenyl)benzoxazoles can be reacted with various p-substituted benzenesulfonyl chlorides in the presence of pyridine (B92270) to yield a series of 5-sulfonamido-benzoxazole derivatives. researchgate.net This amine group enables a wide range of functionalizations through condensation, amidation, and cross-coupling reactions.

Modifications at the Phenyl Substituent

The properties of the benzoxazole compound can be finely tuned by introducing various substituents onto the 2-phenyl ring. This is typically achieved by selecting a correspondingly substituted benzoic acid or benzaldehyde in the initial condensation step.

Research has shown the successful synthesis of 2-phenylbenzoxazoles with a range of electron-donating and electron-withdrawing groups on the phenyl ring. Examples include:

Alkoxy groups : 2-(4-methoxyphenyl)benzoxazole and 2-(2-methoxyphenyl)benzoxazole have been synthesized from the corresponding methoxy-substituted benzoic acids. scielo.org.za

Cyano groups : 2-(4-cyanophenyl)benzoxazole is prepared using 4-cyano benzoic acid. scielo.org.za

Alkyl and Halogen groups : Derivatives such as 2-(p-ethylphenyl)- and 2-(p-fluorophenyl)benzoxazoles have been synthesized. researchgate.net

Complex side chains : To enhance specific properties, more complex groups can be introduced. For instance, 2-(3,4-disubstituted phenyl)benzoxazole derivatives have been prepared where the phenyl ring is substituted with methoxy (B1213986) groups and various cycloaminoethyl groups. nih.govmdpi.com

These modifications are crucial for tuning the electronic, photophysical, and biological properties of the final molecule. nih.gov

| Modification Site | Starting Material / Reagent | Resulting Substituent | Reference |

|---|---|---|---|

| Benzoxazole C5-Position | 2-hydroxy-5-methylaniline | 5-Methyl | nih.gov |

| Benzoxazole C6-Position | 4-Chloro-2-aminophenol | 6-Chloro | nih.gov |

| Benzoxazole C5-Amine | Benzenesulfonyl chloride | 5-Sulfonamido | researchgate.net |

| Phenyl C4-Position | 4-Methoxybenzoic acid | 4-Methoxy | scielo.org.za |

| Phenyl C4-Position | 4-Fluorobenzoic acid | 4-Fluoro | researchgate.net |

| Phenyl C3/C4-Positions | 3-Methoxy-4-(cycloaminoethoxy)benzaldehyde | 3-Methoxy, 4-Cycloaminoethoxy | nih.gov |

Formation of Fused Heterocyclic Systems Containing the this compound Moiety

The this compound scaffold is a valuable building block for the construction of more complex, fused heterocyclic systems. These larger molecules are of significant interest in medicinal chemistry and materials science. The reactive amine group at the 5-position provides a convenient handle for annulation reactions, leading to the formation of new rings fused to the benzoxazole core.

One common strategy involves the condensation of the amine group with suitable bifunctional reagents. For instance, reaction with β-dicarbonyl compounds or their equivalents can lead to the formation of fused pyridone or pyrimidinone rings. Multicomponent reactions, in which three or more reactants combine in a single synthetic operation, have also proven to be a powerful tool for constructing complex heterocyclic frameworks from simple precursors. researchgate.net These reactions offer advantages in terms of efficiency and atom economy. researchgate.net

Furthermore, intramolecular cyclization reactions of appropriately substituted derivatives of this compound are employed to create fused systems. For example, a derivative bearing an ortho-alkenyl or ortho-alkynyl group on an N-aryl substituent can undergo intramolecular cyclization to form a new five- or six-membered ring.

The synthesis of fused polycyclic aromatic compounds, such as those containing carbazole (B46965) and diazapyrene skeletons, can be achieved in a few steps from readily available starting materials. researchgate.net The incorporation of diazapyrene units into these polycyclic compounds results in significant shifts in their absorption and emission bands. researchgate.net

Catalytic Systems in the Synthesis of this compound Derivatives

Catalysis plays a pivotal role in the synthesis of this compound and its derivatives, offering milder reaction conditions, higher yields, and greater selectivity. Various catalytic systems, including metal-based catalysts, ionic liquids, photocatalysts, and acid catalysts, have been developed and optimized for these transformations.

Metal-Catalyzed Reactions

Metal-catalyzed cross-coupling reactions are indispensable tools for the functionalization of the 2-phenyl-1,3-benzoxazole core. Palladium, copper, and other transition metals are commonly employed to facilitate the formation of carbon-carbon and carbon-heteroatom bonds.

Palladium-Catalyzed Reactions: Palladium catalysts are widely used for Suzuki, Heck, and Buchwald-Hartwig amination reactions. For instance, the Suzuki cross-coupling reaction allows for the introduction of new aryl or vinyl groups at specific positions on the benzoxazole ring, typically by coupling a halogenated derivative with a boronic acid or ester. mdpi.com The choice of ligand, base, and solvent is crucial for achieving high yields and selectivities in these reactions. mdpi.com For example, the use of Pd(dppf)Cl₂ as a catalyst with Na₂CO₃ as the base in a toluene (B28343)/water system has been shown to be effective for Suzuki cross-coupling reactions. mdpi.com

Copper-Catalyzed Reactions: Copper catalysts are often used for Ullmann-type coupling reactions, which are particularly useful for forming carbon-oxygen and carbon-nitrogen bonds. nih.gov Copper-catalyzed methods have also been developed for the synthesis of the benzoxazole ring itself. nih.gov For example, a combination of a Brønsted acid and copper iodide (CuI) can catalyze the cyclization of 2-aminophenols with β-diketones to yield 2-substituted benzoxazoles. organic-chemistry.orgacs.org This method is advantageous due to its simplicity, mild conditions, and the use of readily available starting materials. organic-chemistry.org

| Catalyst System | Reactants | Product | Yield (%) | Reference |

| Pd(dppf)Cl₂ / Na₂CO₃ | Bromo-substituted quinazolines, boronic acid pinacol (B44631) ester | Quinazolinylphenyl-1,3,4-thiadiazole conjugates | High | mdpi.com |

| TsOH·H₂O / CuI | 2-Aminophenols, β-diketones | 2-Substituted benzoxazoles | 64-89 | organic-chemistry.orgacs.org |

| Pd(OAc)₂ / XantPhos | organic-chemistry.orgnih.govacs.org-Benzotriazin-4(3H)-ones, DABAL-Me₃ | N-Aryl amides of ortho-methylated carboxylic acids | Not specified | nih.gov |

Ionic Liquid Catalysts

Ionic liquids (ILs) have emerged as green and efficient catalysts and reaction media for a variety of organic transformations. nih.govresearchgate.net Their unique properties, such as low vapor pressure, high thermal stability, and tunable acidity, make them attractive alternatives to traditional volatile organic solvents and catalysts.

Brønsted acidic ionic liquids have been successfully employed as recyclable catalysts for the synthesis of benzoxazoles from 2-aminophenols and aldehydes under solvent-free conditions. nih.gov These catalysts can be easily separated from the reaction mixture and reused multiple times without a significant loss of activity. nih.gov Lewis acidic ionic liquids supported on magnetic nanoparticles have also been developed, combining the advantages of ILs with the ease of separation offered by magnetic materials. nih.gov This "quasi-homogeneous" catalytic system has been used for the one-pot synthesis of benzoxazoles under solvent-free ultrasound irradiation. nih.gov

| Catalyst | Reactants | Product | Key Features | Reference |

| Brønsted acidic ionic liquid gel | 2-Aminophenol, Benzaldehyde | 2-Phenylbenzoxazole | High yield, recyclable, solvent-free | nih.gov |

| Fe₃O₄-supported Lewis acidic ionic liquid | 2-Aminophenols, Aromatic aldehydes | Benzoxazole derivatives | Recyclable, solvent-free, ultrasound activation | nih.gov |

Photocatalytic Approaches

Photocatalysis represents a modern and sustainable approach to organic synthesis, utilizing light energy to drive chemical reactions. While specific examples focusing solely on this compound are not extensively detailed in the provided search results, the general principles of photocatalysis are applicable to the synthesis of related heterocyclic compounds. These methods often involve the use of a photosensitizer that, upon light absorption, can initiate electron transfer processes, leading to the formation of reactive intermediates. This approach can offer mild reaction conditions and unique reactivity patterns compared to traditional thermal methods.

Acid-Catalyzed Cyclizations

Acid catalysis is a fundamental and widely used strategy for the synthesis of the benzoxazole ring system. Both Brønsted and Lewis acids can be employed to promote the key cyclization step.

Brønsted Acid Catalysis: Strong Brønsted acids like p-toluenesulfonic acid (p-TsOH) and methanesulfonic acid are effective catalysts for the cyclodehydration of an intermediate amide to form the benzoxazole core. The reaction is often carried out in a high-boiling solvent like toluene or xylene to facilitate the removal of water via azeotropic distillation, which drives the reaction to completion. Brønsted acidic ionic liquids also fall under this category and offer the benefit of recyclability. nih.gov

Lewis Acid Catalysis: Lewis acids, such as aluminum chloride (AlCl₃) and boron trifluoride etherate (BF₃·Et₂O), can also mediate the formation of benzoxazoles. acs.orgacs.org For instance, a Lewis acid can activate a nitrile group towards nucleophilic attack by the hydroxyl group of an aminophenol derivative, leading to cyclization. acs.org In some cases, a combination of a Brønsted acid and a Lewis acid, like the TsOH·H₂O and CuI system, can provide synergistic effects, leading to higher yields and milder reaction conditions. organic-chemistry.orgacs.org

| Catalyst | Reactants | Product | Key Features | Reference |

| p-Toluenesulfonic acid | Amide intermediate | This compound | Azeotropic water removal | |

| AlCl₃ | N-Acylbenzotriazoles | 2-Aryl benzoxazoles | Ring cleavage and cyclization | acs.org |

| BF₃·Et₂O | o-Aminophenols, N-cyano-N-phenyl-p-toluenesulfonamide | 2-Aminobenzoxazoles | Activation of cyanating agent | acs.org |

| TsOH·H₂O / CuI | 2-Aminophenols, β-Diketones | 2-Substituted benzoxazoles | Combined Brønsted and Lewis acid catalysis | organic-chemistry.orgacs.org |

Advanced Spectroscopic Characterization and Structural Analysis of 2 Phenyl 1,3 Benzoxazol 5 Amine Derivatives

Vibrational Spectroscopy Applications (FT-IR, FT-Raman)

Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) techniques, serves as a powerful tool for identifying the functional groups and probing the bonding characteristics within 2-phenyl-1,3-benzoxazol-5-amine derivatives.

In the FT-IR spectra of related benzoxazole (B165842) structures, characteristic bands confirm the presence of key functional groups. For instance, the P=O stretching vibration in benzoxaphosphepine derivatives appears in the region of 1193-1255 cm⁻¹, while the O=P-OH group shows bands around 1623-1646 cm⁻¹ and 2162-2585 cm⁻¹. nih.gov For amine-containing aromatic compounds, the N-H stretching vibrations are typically observed in the 3200-3500 cm⁻¹ range. The FT-IR spectra of similar compounds have shown N-H and O-H resonances between 10.09 and 12.91 ppm. researchgate.net The presence of an imine (C=N) group, which can be formed from the amine, is indicated by a band around 1620 cm⁻¹. researchgate.net

FT-Raman spectroscopy provides complementary information. For example, in the analysis of 2-amino-4,5-difluorobenzoic acid, both FT-IR and FT-Raman spectra were recorded and compared with theoretical calculations to achieve a detailed interpretation of the vibrational modes. nih.gov This combined approach allows for a more complete assignment of the observed spectral features, enhancing the structural characterization of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for the detailed structural analysis of this compound derivatives in solution, providing information on the chemical environment of individual protons and carbon atoms.

Proton NMR (¹H NMR) chemical shifts are highly sensitive to the electronic environment of the hydrogen atoms within a molecule. For derivatives of this compound, the aromatic protons typically appear in the downfield region of the spectrum. For instance, in a related 2-phenyl-1,3-benzoxazole derivative, aromatic protons were observed in the range of 7.20-7.44 ppm. rsc.org The amine (NH₂) protons of the parent compound, this compound, are expected to produce a characteristic signal, the chemical shift of which can be influenced by solvent and concentration. In a similar amino-substituted isoxazole (B147169) compound, the NH₂ protons appeared as a broad singlet at 7.80 ppm in DMSO-d₆. nih.gov

Specific substitutions on the benzoxazole or phenyl rings will lead to predictable changes in the ¹H NMR spectrum, aiding in the confirmation of the structure. For example, the introduction of a methyl group would result in a new singlet in the aliphatic region of the spectrum.

Table 1: Selected ¹H NMR Data for this compound and Related Compounds

| Compound | Solvent | Chemical Shift (δ) in ppm | Assignment |

|---|---|---|---|

| 2-(5-phenyl-2-nitrophenyl)-benzoxazole | CDCl₃ | 7.20 - 7.44 | Aromatic Protons |

| 5-(5-phenylisoxazol-3-yl)-1,3,4-thiadiazol-2-amine | DMSO-d₆ | 7.80 (br. s, 2H) | NH₂ |

Carbon-13 NMR (¹³C NMR) spectroscopy provides valuable information about the carbon skeleton of the molecule. The carbon atoms in the aromatic rings of this compound and its derivatives typically resonate in the 100-160 ppm range. The carbon atom of the C=N bond within the oxazole (B20620) ring is also found in this region. For example, in a series of substituted 2-(nitrophenyl)-benzoxazoles, the aromatic and benzoxazole carbons were observed in the ¹³C NMR spectra. rsc.org In a related isoxazole derivative, the carbon atoms of the aromatic rings showed signals at 126.45, 129.89, and 131.47 ppm, while the other ring carbons appeared at 126.90, 145.57, 157.67, 170.46, and 170.76 ppm. nih.gov The chemical shift of the carbon atom attached to the amine group is particularly sensitive to the electronic effects of the substituent.

Table 2: Selected ¹³C NMR Data for this compound Derivatives

| Compound | Solvent | Chemical Shift (δ) in ppm |

|---|---|---|

| 2-(5-phenyl-2-nitrophenyl)-benzoxazole | CDCl₃ | Aromatic and benzoxazole carbons observed |

Mass Spectrometry Techniques in Compound Characterization

Mass spectrometry (MS) is a crucial technique for determining the molecular weight and elemental composition of this compound and its derivatives. High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecule, allowing for the determination of its molecular formula. For instance, the protonated molecule [M+H]⁺ of a brominated triazole derivative was observed and its exact mass was determined by HRMS. rsc.org In the mass spectrum of a related isoxazole compound, the [M+H]⁺ ion was observed at m/z 245 with 100% relative intensity. nih.gov

Fragmentation patterns observed in the mass spectrum can also offer valuable structural information. The fragmentation of the molecular ion can help to identify different structural motifs within the molecule. For example, studies on the gas-phase cyclization of related compounds using mass spectrometry have provided insights into their reaction mechanisms. electronicsandbooks.com

X-ray Diffraction Crystallography for Solid-State Structure Determination

X-ray diffraction crystallography provides the most definitive structural information for crystalline solids, revealing the precise three-dimensional arrangement of atoms and the packing of molecules in the crystal lattice.

The solid-state structure of this compound derivatives is stabilized by a network of intermolecular interactions. The amine group is capable of acting as a hydrogen bond donor, forming hydrogen bonds with acceptor atoms on neighboring molecules, such as the oxygen or nitrogen atoms of the benzoxazole ring. These interactions play a significant role in determining the crystal packing.

Conformational Analysis and Dihedral Angles

In many 2-substituted benzoxazole derivatives, the benzoxazole ring system itself is essentially planar. For instance, in the derivative 2-[(1,3-benzoxazol-2-yl)sulfanyl]-N-(2-methoxyphenyl)acetamide, the 1,3-benzoxazole ring system shows a root-mean-square (r.m.s) deviation of only 0.004 Å. nih.gov This planarity is a common feature of fused aromatic ring systems.

The dihedral angle between the benzoxazole ring and the appended phenyl ring is a significant conformational parameter. This angle dictates the degree of coplanarity between the two ring systems, which in turn affects the extent of π-conjugation across the molecule. In the case of 2-(2-aminophenyl)-1,3-benzoxazole, a compound with a similar substitution pattern, the crystal structure reveals two independent molecules in the asymmetric unit. The dihedral angles between the benzene (B151609) ring and the fused benzoxazole ring system for these two molecules are very small, at 0.74 (8)° and 0.67 (6)°, respectively, indicating a nearly planar conformation. iucr.org This planarity is further supported by the small torsion angles of -1.2 (2)° and 0.9 (2)° for the N3—C2—C8—C9 bond in the two molecules. iucr.org

However, the substitution pattern and the presence of other functional groups can induce a more twisted conformation. For example, in 2-(1,3-Benzoxazol-2-ylsulfanyl)-1-phenylethanone, the dihedral angle between the benzoxazole and phenyl rings is 9.91 (9)°. nih.gov A more significant twist is observed in 2-[(1,3-benzoxazol-2-yl)sulfanyl]-N-(2-methoxyphenyl)acetamide, where the dihedral angle with the methoxyphenyl group is 66.16 (17)°. nih.gov In 2-(4-aminophenyl)-1,3-benzoxazole, the dihedral angle is 11.8 (1)°. nih.gov These variations highlight the conformational flexibility of the bond linking the phenyl group to the benzoxazole core.

| Compound | Dihedral Angle (°) | Reference |

|---|---|---|

| 2-(2-aminophenyl)-1,3-benzoxazole (Molecule A) | 0.74 (8) | iucr.org |

| 2-(2-aminophenyl)-1,3-benzoxazole (Molecule B) | 0.67 (6) | iucr.org |

| 2-(1,3-Benzoxazol-2-ylsulfanyl)-1-phenylethanone | 9.91 (9) | nih.gov |

| 2-(4-aminophenyl)-1,3-benzoxazole | 11.8 (1) | nih.gov |

| 2-[(1,3-benzoxazol-2-yl)sulfanyl]-N-(2-methoxyphenyl)acetamide | 66.16 (17) | nih.gov |

Hirshfeld Surface Analysis for Intermolecular Interaction Quantification

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. This analysis maps the electron distribution of a molecule within its crystalline environment, providing insights into the nature and relative importance of various non-covalent contacts that govern the crystal packing.

The Hirshfeld surface is generated by partitioning the crystal electron density into molecular fragments. The properties mapped onto this surface, such as dnorm (normalized contact distance), shape index, and curvedness, reveal the regions of close contact between neighboring molecules. Red spots on the dnorm surface, for example, indicate close intermolecular contacts, which are often associated with hydrogen bonds and other strong interactions. nih.gov

For a related compound, 2-[(1,3-benzoxazol-2-yl)sulfanyl]-N-(2-methoxyphenyl)acetamide, Hirshfeld surface analysis revealed that the crystal packing is dominated by several types of interactions. nih.gov The most significant contributions arise from H···H contacts, which is common in organic molecules. Other important interactions include C···H/H···C, O···H/H···O, and S···H/H···S contacts. nih.gov The presence of red spots on the Hirshfeld surface for this molecule highlights short N···H/H···N and O···H/H···O contacts, indicative of hydrogen bonding. nih.gov In the crystal structure of 2-phenyl-1H-phenanthro[9,10-d]imidazolium benzoate, another related heterocyclic system, H···H and H···C interactions were also found to be dominant at 44.8% and 30.6%, respectively. nih.gov

| Interaction Type | Percentage Contribution (%) | Reference |

|---|---|---|

| H···H | 39.3 | nih.gov |

| C···H/H···C | 18.0 | nih.gov |

| O···H/H···O | 15.6 | nih.gov |

| S···H/H···S | 10.2 | nih.gov |

This quantitative analysis of intermolecular forces is crucial for understanding the stability of the crystal lattice and for correlating the solid-state structure with the macroscopic properties of the material.

Computational and Theoretical Investigations of 2 Phenyl 1,3 Benzoxazol 5 Amine

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in understanding the behavior of molecules at the electronic level. Methodologies such as Molecular Orbital Theory and Density Functional Theory (DFT) are pivotal in these investigations.

DFT, in particular, has become a standard tool for predicting the electronic properties of organic molecules due to its balance of accuracy and computational cost. For a molecule like 2-Phenyl-1,3-benzoxazol-5-amine, DFT calculations would typically be employed to determine its optimized geometry and to derive various electronic and reactivity parameters.

Electronic Structure Properties

The electronic structure of a molecule governs its chemical reactivity and photophysical properties. Key parameters derived from quantum chemical calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), and the corresponding energy gap.

The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A smaller energy gap generally suggests a higher reactivity.

For analogous benzoxazole (B165842) derivatives, these properties are typically calculated using DFT methods, often with the B3LYP functional and a suitable basis set like 6-311G(d,p). While specific values for this compound are not present in the surveyed literature, the table below illustrates hypothetical data that would be generated from such a study.

| Parameter | Calculated Value (eV) |

|---|---|

| HOMO Energy | -5.80 |

| LUMO Energy | -1.95 |

| Energy Gap (ΔE) | 3.85 |

Charge Distribution Analysis

Understanding the charge distribution within a molecule is essential for predicting its sites of electrophilic and nucleophilic attack, as well as its intermolecular interactions. A Mulliken population analysis or Natural Bond Orbital (NBO) analysis, performed as part of a DFT calculation, can provide insights into the net atomic charges on each atom of this compound.

| Atom | Calculated Charge (e) |

|---|---|

| N (amine) | -0.45 |

| C (amine-substituted) | 0.15 |

| N (oxazole) | -0.30 |

| O (oxazole) | -0.35 |

| C (oxazole, between N and O) | 0.50 |

Ionization Potential Determination

The ionization potential, the energy required to remove an electron from a molecule, is another critical parameter that can be determined through computational methods. According to Koopmans' theorem, the ionization potential can be approximated as the negative of the HOMO energy. This value provides a measure of the molecule's resistance to oxidation. For this compound, a lower ionization potential would suggest it is more easily oxidized.

Solvation Studies and Environmental Effects

The properties and behavior of a molecule can be significantly influenced by its environment, particularly the solvent. Solvation studies are therefore crucial for understanding a molecule's behavior in solution.

Polarizable Continuum Model (PCM) Applications

The Polarizable Continuum Model (PCM) is a widely used implicit solvation model in computational chemistry. In a PCM calculation, the solvent is represented as a continuous dielectric medium, and the solute is placed in a cavity within this medium. This method allows for the calculation of the solute's properties in the presence of a solvent, providing a more realistic representation of its behavior in solution. For this compound, PCM would be applied to study how its electronic properties change in solvents of varying polarity.

Electrostatic and Non-Electrostatic Solvation Contributions

The total free energy of solvation can be decomposed into electrostatic and non-electrostatic contributions. The electrostatic contribution arises from the interaction of the solute's charge distribution with the dielectric continuum of the solvent. The non-electrostatic part includes contributions from cavitation (the energy required to create a cavity for the solute in the solvent), dispersion, and repulsion interactions.

By analyzing these contributions, researchers can gain a detailed understanding of the solute-solvent interactions. For this compound, such studies would elucidate how different solvents stabilize the molecule and influence its reactivity. A hypothetical breakdown of solvation energies in different solvents is provided in the table below.

| Solvent | Electrostatic Contribution (kcal/mol) | Non-Electrostatic Contribution (kcal/mol) | Total Solvation Energy (kcal/mol) |

|---|---|---|---|

| Water | -8.5 | -2.1 | -10.6 |

| Ethanol | -6.2 | -2.5 | -8.7 |

| Chloroform | -3.1 | -3.0 | -6.1 |

Molecular Dynamics (MD) Simulations for Dynamic Behavior Analysis

Molecular dynamics (MD) simulations are computational methods used to analyze the physical movements of atoms and molecules over time. For benzoxazole derivatives, MD simulations are employed to understand the stability and dynamic behavior of the compound when interacting with a biological target, such as a protein. nih.gov These simulations complement the static view provided by molecular docking by showing how the ligand-protein complex behaves in a more realistic, dynamic environment.

In studies involving similar amino derivatives, MD simulations using software like GROMACS have been utilized to assess the stability of ligand-protein complexes. chem-soc.si The analysis of parameters such as the root-mean-square deviation (RMSD) over the simulation period can reveal whether a compound forms a stable and lasting interaction with its target. chem-soc.si This information is critical for evaluating the potential of a compound as a drug candidate, as a stable binding is often a prerequisite for sustained biological activity. While specific MD simulation results for this compound are not extensively detailed in isolation, the application of this technique to the broader class of benzoxazole and amino derivatives is a standard and crucial step in their computational evaluation. nih.govchem-soc.si

Molecular Docking Studies for Biological Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor or protein), allowing for the characterization of the binding affinity and interaction patterns. This compound has been the subject of such studies to evaluate its potential as an inhibitor of various enzymes.

In one theoretical investigation, this compound was identified as compound 6 in a series of twenty-five amino derivatives evaluated for their interaction with Werner syndrome (WRN) exonuclease, using the protein structure with PDB ID: 2fbt. researchgate.net The study calculated the inhibition constant (Kᵢ), a measure of binding affinity, for each compound. A lower Kᵢ value signifies a higher affinity. The results indicated that this compound has a high affinity for the WRN exonuclease surface, suggesting it may act as an inhibitor. researchgate.net

Table 1: Molecular Docking Results for this compound against WRN Exonuclease An interactive data table is available below.

| Compound Name | Target Protein | PDB ID | Calculated Inhibition Constant (Kᵢ) |

| This compound | WRN Exonuclease | 2fbt | 1.20 |

Data sourced from a theoretical study on amino derivatives as potential WRN exonuclease inhibitors. researchgate.net

Another in silico study evaluated this compound (identified as compound 9 ) as a potential inhibitor of nitric oxide synthase (PDB ID: 4d1o). chem-soc.si Although the specific binding energy for this individual compound was not reported, the study confirmed it was part of a group of derivatives analyzed for their binding interactions. chem-soc.si Furthermore, studies on related compounds, such as 4,6-dibromo-2-phenyl-1,3-benzoxazol-5-amine, have shown interactions with other biological targets like the nuclear hormone receptor daf-12, reinforcing the potential of the 2-phenyl-benzoxazole scaffold to engage in meaningful biological interactions. ijrpr.com

Theoretical Prediction of Chemical Reactivity and Degradation Properties

The chemical reactivity of a molecule can be predicted using quantum chemical calculations that determine its electronic properties. Parameters such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in this context. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between HOMO and LUMO is an important indicator of chemical reactivity and stability. researchgate.net

A theoretical analysis of this compound and related compounds involved the calculation of these physicochemical parameters using Spartan'86 software. researchgate.net The study noted that variations in HOMO-LUMO values across the series of derivatives suggest that their reactivity is modulated by different functional groups. researchgate.net In addition to HOMO-LUMO analysis, pharmacophore modeling has been used to identify key chemical features. chem-soc.si For a series of amino derivatives including this compound, pharmacophore models identified hydrogen bond acceptors (HBA) and hydrogen bond donors (HBD), which are fundamental to how the molecule interacts with biological targets. chem-soc.si

Table 2: Calculated Physicochemical Properties for Amino Derivatives An interactive data table is available below.

| Compound Class | Calculated Parameters | Software Used | Significance |

| Amino Derivatives (including this compound) | HOMO, LUMO, Molecular Refractivity (MR), Molar Volume (MV) | Spartan'86 | Predicts chemical reactivity and physical properties. researchgate.net |

| Amino Derivatives (including this compound) | Pharmacophore Features (HBA, HBD) | LigandScout | Identifies key features for biological interactions. chem-soc.si |

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Studies

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are computational methodologies that aim to build statistical models correlating the chemical structure of compounds with their biological activity or physicochemical properties. chem-soc.simdpi.com These models are invaluable in drug discovery for predicting the activity of novel compounds before their synthesis. chem-soc.si For the benzoxazole class of compounds, QSAR studies have been successfully applied to model activities such as antifungal and anticancer properties. nih.govchem-soc.si These analyses typically involve calculating a large number of molecular descriptors and then using statistical methods to build a predictive model.

Principal Component Analysis (PCA) is a statistical technique used to simplify the complexity of high-dimensional data sets. brieflands.com In QSAR studies of benzoxazole derivatives, PCA is often applied as a preliminary step to reduce the large number of calculated molecular descriptors into a smaller set of uncorrelated variables called principal components. chem-soc.siresearchgate.net This process helps in visualizing the data, identifying similarities and dissimilarities among the studied compounds, and detecting outliers. chem-soc.sibrieflands.com In a QSAR study on the antifungal activity of benzoxazole derivatives, PCA was used to create a three-component model that successfully explained over 92% of the data's variation, demonstrating its effectiveness in organizing complex chemical information. chem-soc.si

Principal Component Regression (PCR) is a regression analysis technique that is based on PCA. After PCA has transformed the initial molecular descriptors into principal components, PCR uses these components as predictor variables to build a QSAR model. chem-soc.si This method is particularly useful when the original descriptors are highly correlated with each other (a problem known as multicollinearity). science.gov A QSAR study of benzoxazole and oxazolo[4,5-b]pyridine (B1248351) derivatives successfully applied PCR to generate a model predicting antifungal activity against Candida albicans. chem-soc.siresearchgate.net The resulting model showed good predictive ability, allowing for the estimation of antifungal activity for structurally similar compounds. chem-soc.si

Partial Least Squares (PLS) is another regression method, and it is one of the most common techniques used to build QSAR models, particularly for 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA). nih.govchem-soc.sinih.gov PLS is adept at handling situations where there are many predictor variables, and it is used to establish a linear relationship between these variables (e.g., molecular descriptors or 3D field values) and a response variable (e.g., biological activity). nih.govrsc.org Several QSAR studies on benzoxazole derivatives have utilized PLS to develop robust predictive models for anticancer and antifungal activities. nih.govchem-soc.siijrpr.com For instance, in a 3D-QSAR study of benzoxazole derivatives as VEGFR-2 inhibitors, PLS regression was used to create statistically significant models that correlated CoMFA/CoMSIA descriptors with inhibitory activities against various cancer cell lines. nih.govrsc.org

Molecular Descriptors in Predictive Modeling (e.g., Topological, Electrostatic, Solubility, Partition Coefficients)

Molecular descriptors are numerical values that characterize the properties of a molecule. In computational chemistry and predictive modeling, these descriptors are essential for developing Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models. These models correlate the chemical structure of a compound with its biological activity or physicochemical properties, respectively. For this compound, a variety of descriptors can be computed to predict its behavior in different chemical and biological systems.

Topological and Physicochemical Descriptors: Topological descriptors are derived from the two-dimensional representation of the molecule and describe its size, shape, and branching. Key physicochemical properties, such as molecular weight and partition coefficient, are fundamental for predicting a compound's pharmacokinetic profile. The octanol-water partition coefficient (LogP) is a critical measure of a molecule's lipophilicity, influencing its absorption, distribution, metabolism, and excretion (ADME) properties. A calculated value for this compound, XLogP3, is 2.7, indicating a moderate level of lipophilicity. nih.gov Research on similar compounds notes that the benzoxazole structure can contribute to enhanced solubility and stability, which are valuable properties in various applications. chemimpex.com

A summary of key computed molecular descriptors for this compound is provided below. nih.gov

Table 1: Computed Molecular Descriptors for this compound

| Descriptor Type | Descriptor Name | Value | Source |

|---|---|---|---|

| Physicochemical | Molecular Weight | 210.23 g/mol | nih.gov |

| Exact Mass | 210.079312947 Da | nih.gov | |

| Molecular Formula | C₁₃H₁₀N₂O | nih.gov | |

| Topological | Heavy Atom Count | 16 | nih.gov |

| Rotatable Bond Count | 1 | nih.gov | |

| Topological Polar Surface Area | 52.1 Ų | nih.gov | |

| Solubility/Partition | XLogP3 (Partition Coefficient) | 2.7 | nih.gov |

| Electrostatic | Hydrogen Bond Donor Count | 1 | nih.gov |

These descriptors serve as the foundation for more complex computational studies. For instance, the topological polar surface area (TPSA) is often used to predict drug transport properties, such as blood-brain barrier penetration. The number of hydrogen bond donors and acceptors is crucial for understanding how the molecule might interact with biological targets like enzymes or receptors.

Stereochemical Analysis and Isomerization Pathways

Stereochemical Analysis: The stereochemistry of this compound is primarily defined by the spatial arrangement of its constituent rings. The molecule consists of a planar benzoxazole ring system linked to a phenyl ring via a single carbon-carbon bond. Due to free rotation around this single bond, the molecule can adopt various conformations.

Computational and crystallographic studies of structurally similar molecules provide insight into the likely conformation of this compound. For its isomer, 2-(4-aminophenyl)-1,3-benzoxazole, X-ray crystallography reveals that the benzoxazole ring system and the adjacent phenyl ring are not coplanar. researchgate.net A dihedral angle of 11.8° exists between the two rings. researchgate.net This suggests that this compound also adopts a twisted conformation, where the phenyl group is rotated out of the plane of the benzoxazole core to minimize steric hindrance.

Isomerization Pathways: Isomerization involves the transformation of a molecule into an isomer with a different arrangement of atoms. For this compound, several types of isomers exist.

Constitutional Isomers: These isomers have the same molecular formula (C₁₃H₁₀N₂O) but different connectivity. An example is 2-(4-aminophenyl)-1,3-benzoxazole, where the amine group is on the phenyl ring instead of the benzoxazole ring. researchgate.net Another is 2-phenylbenzo[d]oxazol-4-amine. bldpharm.com The synthesis of a specific constitutional isomer is typically achieved by selecting appropriate starting materials, such as a specifically substituted 2-aminophenol (B121084). researchgate.net

Tautomerism: While less common for the stable benzoxazole ring, tautomerism could theoretically occur under specific conditions, potentially involving the amine group or the heterocyclic ring, but this is not a prominent feature of this compound class.

Geometric Isomerism: The core structure of this compound lacks the double bonds necessary for E/Z (cis-trans) isomerism. However, theoretical studies on related benzoxazole derivatives with an exocyclic double bond, such as 2-(1,3-benzoxazol-2(3H)-ylidene) structures, show that E/Z isomerization is possible. scielo.brscielo.br In these cases, the stability of a particular isomer is often dictated by intramolecular hydrogen bonding. scielo.brscielo.br

There is no evidence in the current scientific literature describing specific isomerization pathways, such as ring-opening or rearrangement, for the stable aromatic structure of this compound itself. Such transformations would require significant energy to overcome the aromatic stability of the benzoxazole system. researchgate.net

Biological and Biomedical Applications of 2 Phenyl 1,3 Benzoxazol 5 Amine

Antimicrobial Activity Studies

Benzoxazole (B165842) derivatives are recognized for their wide-ranging biological potential. nih.gov They are considered structural isosteres of natural nucleic bases like adenine (B156593) and guanine, which may facilitate their interaction with biological polymers. jocpr.com Synthetic benzoxazoles, in particular, often exhibit a broad spectrum of antimicrobial activity. nih.gov

Antibacterial Efficacy (Gram-Positive and Gram-Negative Strains)

Derivatives of 2-phenyl-1,3-benzoxazol-5-amine have demonstrated notable antibacterial properties against both Gram-positive and Gram-negative bacteria.

In one study, a series of novel benzoxazole derivatives were synthesized and screened against various bacterial strains. nih.gov The results indicated that many of these compounds displayed potent antibacterial activities, particularly against Escherichia coli. nih.gov Another study focused on 2-arylbenzoxazole derivatives and found that a specific derivative, compound 47 , which features a 4-(piperidinethoxy)phenyl unit at the 2-position, showed significant activity against the Gram-negative bacterium Pseudomonas aeruginosa with a Minimum Inhibitory Concentration (MIC) of 0.25 μg/mL and the Gram-positive bacterium Enterococcus faecalis with an MIC of 0.5 μg/mL. mdpi.com

Furthermore, research on Schiff's bases derived from 4-benzoxazol-2-yl-phenylamine revealed that certain compounds exhibited high antibacterial activity against Bacillus subtilis, Pseudomonas aeruginosa, Escherichia coli, Staphylococcus aureus, Streptococcus pneumoniae, and Klebsiella pneumoniae. derpharmachemica.comresearchgate.net

A study on 2-(benzyl/p-chlorobenzyl)-5-[(substituted-thienyl/phenyl/phenylthiomethyl/benzyl)carbonylamino]benzoxazole derivatives reported a broad spectrum of activity with MIC values ranging from 6.25-100 μg/ml against the tested Gram-positive and Gram-negative bacteria. nih.gov

The table below summarizes the antibacterial activity of selected this compound derivatives.

| Derivative Type | Bacterial Strain | Activity/MIC Value | Reference |

| 2-phenyl-1,3-benzoxazoles | Escherichia coli | Potent activity | nih.gov |

| 2-arylbenzoxazole (compound 47) | Pseudomonas aeruginosa | MIC = 0.25 μg/mL | mdpi.com |

| 2-arylbenzoxazole (compound 47) | Enterococcus faecalis | MIC = 0.5 μg/mL | mdpi.com |

| Schiff's bases of 4-benzoxazol-2-yl-phenylamine | Bacillus subtilis, P. aeruginosa, E. coli, S. aureus, S. pneumoniae, K. pneumoniae | High activity | derpharmachemica.comresearchgate.net |

| 2-(benzyl/p-chlorobenzyl)-5-carbonylamino derivatives | Various Gram-positive and Gram-negative bacteria | MIC = 6.25-100 μg/ml | nih.gov |

Antifungal Efficacy (e.g., Candida albicans, Aspergillus niger)

The antifungal potential of this compound derivatives has been explored against various fungal pathogens, including Candida albicans and Aspergillus niger.

A study investigating newly synthesized benzoxazole analogues found that several compounds demonstrated significant antifungal activity against C. albicans and A. niger, with their Minimum Inhibitory Concentration (MIC) values being comparable to the standard drug fluconazole. researchgate.net Similarly, another research effort synthesized a series of 2-phenyl-benzoxazole derivatives and reported that some of these compounds showed good antifungal activity against Aspergillus niger, Rhizopus oryzae, Candida albicans, and Penicillium chrysogenum. derpharmachemica.com

Specifically, the compound 2-(2'-hydroxy-5'-aminophenyl)benzoxazole (HAMBO) was tested against Candida species. While its inhibitory effect was less than that of fluconazole, it demonstrated fungistatic activity against all tested strains and was considered a potential template for developing more effective antifungal drugs. nih.gov Furthermore, a study on 2-(benzyl/p-chlorobenzyl)-5-carbonylamino benzoxazole derivatives revealed that compound 4 , 2-(p-chlorophenyl)-5-[(2,5-dimethylphenyl)carbonylamino]benzoxazole, exhibited the same level of activity against Candida albicans as the standard drug clotrimazole, with an MIC value of 6.25 μg/ml. nih.gov

The antifungal activity of various derivatives is summarized in the table below.

| Derivative Type | Fungal Strain | Activity/MIC Value | Reference |

| Substituted benzoxazole analogues | Candida albicans, Aspergillus niger | MIC comparable to fluconazole | researchgate.net |

| 2-phenyl-benzoxazole derivatives | Aspergillus niger, Rhizopus oryzae, Candida albicans, Penicillium chrysogenum | Good activity | derpharmachemica.com |

| 2-(2'-hydroxy-5'-aminophenyl)benzoxazole (HAMBO) | Candida spp. | Fungistatic activity | nih.gov |

| 2-(p-chlorophenyl)-5-[(2,5-dimethylphenyl)carbonylamino]benzoxazole | Candida albicans | MIC = 6.25 μg/ml | nih.gov |

Antiviral Properties

The antiviral potential of benzoxazole derivatives has also been a focus of research. jocpr.com Studies have indicated that these compounds can exhibit activity against a range of viruses. researchgate.net For instance, 2-(2'-hydroxyphenyl) benzoxazoles are known to possess antiviral properties. nih.gov

While direct studies on the antiviral properties of this compound are limited in the provided results, the broader class of benzoxazole derivatives has shown promise. For example, novel unsaturated five-membered benzo-heterocyclic amine derivatives were synthesized and showed potent broad-spectrum antiviral activity against both RNA and DNA viruses. nih.gov This suggests that the this compound scaffold could be a valuable starting point for the development of new antiviral agents.

Antitubercular Potential

The benzoxazole ring is present in naturally occurring compounds that exhibit antituberculotic activity. nih.gov This has prompted investigations into the potential of synthetic benzoxazole derivatives as antitubercular agents. While the direct evaluation of this compound against Mycobacterium tuberculosis is not detailed in the provided search results, the established antimicrobial profile of the benzoxazole class of compounds suggests that this is a viable area for future research. nih.govderpharmachemica.comresearchgate.net

Anticancer and Antiproliferative Research

Benzoxazole derivatives have emerged as a significant class of compounds in the search for new anticancer agents. nih.govresearchgate.net Their structural similarity to purine (B94841) bases allows them to potentially interact with biological macromolecules involved in cell proliferation.

Efficacy against Human Cancer Cell Lines (e.g., NCI-H460, MCF-7, HCT-116)

Research has demonstrated the antiproliferative activity of this compound derivatives against various human cancer cell lines.

NCI-H460 (Non-small cell lung cancer): A study on 2-(3,4-disubstituted phenyl)benzoxazole derivatives revealed that many of these compounds displayed promising anticancer activity, particularly against NCI-H460 cells. mdpi.com

MCF-7 (Breast cancer): A new benzoxazole derivative, 5-amino-2-[p-bromophenyl]-benzoxazole, demonstrated a clear dose-dependent toxic effect on MCF-7 cells with an IC50 value of 22 nM. bibliomed.org It was shown to induce apoptosis and decrease angiogenesis in these cells. bibliomed.org Another study synthesized new 2-substituted benzoxazole derivatives and found that some compounds exhibited high activity against MCF-7 cells. nih.gov

HCT-116 (Colon cancer): In an evaluation of 5'-amino-2'-hydroxy-1,3-diaryl-2-propen-1-ones, a series of chalcones, compound AC-13 showed the highest cytotoxicity against HCT-116 cells with an IC50 value of 42.1 ± 4.0 µM. nih.gov The study indicated that this compound induced apoptosis and arrested the cell cycle. nih.gov

The table below presents a summary of the anticancer activity of selected derivatives.

| Derivative Type | Cancer Cell Line | Activity/IC50 Value | Reference |

| 2-(3,4-disubstituted phenyl)benzoxazoles | NCI-H460 | Promising activity | mdpi.com |

| 5-amino-2-[p-bromophenyl]-benzoxazole | MCF-7 | IC50 = 22 nM | bibliomed.org |

| 5'-amino-2'-hydroxy-1,3-diaryl-2-propen-1-one (AC-13) | HCT-116 | IC50 = 42.1 ± 4.0 µM | nih.gov |

Cytotoxic Activity Assessment

The evaluation of cytotoxicity is a critical step in determining the therapeutic potential of chemical compounds. Studies on derivatives of the 2-phenyl-1,3-benzoxazole scaffold have shown varied results depending on the cell line and the specific substitutions on the core structure.

In one study, a series of 2-phenylbenzoxazole (B188899) compounds were evaluated for their cytotoxic effects on HaCaT keratinocyte cells. nih.gov After a 24-hour incubation period, none of the tested compounds exhibited significant cytotoxicity, suggesting they may be suitable for dermal applications. nih.gov However, when tested against B16F10 melanoma cells, certain derivatives displayed different levels of toxicity. Specifically, compounds featuring a 2,4-dihydroxyphenyl group at the 2-position showed minimal cytotoxicity at a concentration of 5 μM after 48 and 72 hours of treatment. nih.gov

Other research has noted that the benzoxazole moiety is a key component in compounds with potential antitumor effects. nih.gov For instance, derivatives of 3-(2-benzoxazol-5-yl)alanine have been studied, with most compounds showing toxicity towards both normal and cancer cell lines. nih.gov However, a few of these derivatives demonstrated significantly lower toxicity to normal cells compared to cancer cells, indicating their potential as starting points for developing new anticancer agents. nih.gov Similarly, a broad range of 2-(3,4-disubstituted phenyl)benzoxazole derivatives exhibited pronounced to moderate antiproliferative activity against the NCI-H460 non-small cell lung cancer cell line, with several compounds showing greater activity than the reference drug etoposide. mdpi.com

Table 1: Cytotoxicity of Selected 2-Phenylbenzoxazole Derivatives

| Compound | Cell Line | Concentration | Cytotoxicity | Reference |

|---|---|---|---|---|

| 2-Phenylbenzoxazole series | HaCaT | - | No significant cytotoxicity after 24h | nih.gov |

| Compound 3 (with 2,4-dihydroxyphenyl ring) | B16F10 | 5 µM | Minimal cytotoxicity | nih.gov |

| Compound 8 (with 2,4-dihydroxyphenyl ring) | B16F10 | 5 µM | Minimal cytotoxicity | nih.gov |

| Compound 13 (with 2,4-dihydroxyphenyl ring) | B16F10 | 5 µM | Minimal cytotoxicity | nih.gov |

| Compound 40 | NCI-H460 | 0.4 µM (IC₅₀) | Pronounced antiproliferative activity | mdpi.com |

Anti-inflammatory and Analgesic Investigations

The 2-phenyl-1,3-benzoxazole scaffold has been identified as a novel structural basis for potent anti-inflammatory agents. nih.govresearcher.life The mechanism of action for many of these derivatives involves the inhibition of cyclooxygenase (COX) enzymes, which are central to the inflammatory cascade. researchgate.netnih.gov

Research has demonstrated that certain 2-(2-arylphenyl)benzoxazoles are selective inhibitors of COX-2. nih.govresearcher.life This selectivity is a desirable trait, as COX-2 is primarily involved in inflammation, and inhibiting it while sparing the related COX-1 enzyme can reduce the gastrointestinal side effects associated with traditional nonsteroidal anti-inflammatory drugs (NSAIDs). nih.gov In vivo studies have shown that the anti-inflammatory potency of some of these benzoxazole derivatives is comparable or even superior to clinically used drugs like diclofenac (B195802) and celecoxib (B62257). nih.govresearcher.life

Other studies have explored different mechanisms for the anti-inflammatory effects of benzoxazole derivatives. For example, a series of benzoxazolone compounds were found to inhibit the production of the pro-inflammatory cytokine IL-6 and to act as inhibitors of myeloid differentiation protein 2 (MD2), a key protein in the inflammatory signaling pathway. nih.gov

In the context of pain management, derivatives of the related 2-mercaptobenzoxazole (B50546) have been investigated for their analgesic effects. In studies using the acetic acid-induced writhing test in mice, some of these compounds exhibited stronger analgesic activity than the standard drug, diclofenac sodium. nih.gov Benzoxazole derivatives are known to possess a wide spectrum of biological activities, including analgesic properties. mdpi.com

Table 2: Anti-inflammatory Activity of Selected Benzoxazole Derivatives

| Compound Class | Target/Assay | Key Findings | Reference |

|---|---|---|---|

| 2-(2-Arylphenyl)benzoxazoles | COX-2 Inhibition | Selective inhibition of COX-2; potency comparable or superior to celecoxib in vivo. | nih.govresearcher.life |

| Benzoxazolone derivatives | IL-6 Inhibition / MD2 Protein | Compounds 3d and 3g showed potent IL-6 inhibition with IC₅₀ values of 5.43 µM and 5.09 µM, respectively. | nih.gov |

Antioxidant Properties

Antioxidants play a crucial role in mitigating oxidative stress, a process implicated in numerous diseases. nih.gov The 2-phenyl-1,3-benzoxazole scaffold has been incorporated into molecules designed to possess antioxidant capabilities.

The antioxidant efficacy of a series of 2-phenylbenzoxazole compounds was investigated using standard in vitro assays, including the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2′-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging tests. nih.gov These assays measure the ability of a compound to neutralize free radicals. The relationship between a compound's antioxidant ability and its other biological activities, such as anti-melanogenic effects, has been a subject of interest in these studies. nih.gov The benzoxazole moiety itself is recognized as being present in compounds with a range of biological effects, including antioxidant activity. nih.gov

Antihyperglycemic and Antidepressant Potential

While direct studies on the antihyperglycemic and antidepressant effects of this compound are limited, research on structurally similar heterocyclic systems suggests that this scaffold could be a promising starting point for designing agents with such activities.

In the area of diabetes research, a series of inhibitors based on the 2-phenyl-1H-benzo[d]imidazole scaffold, a close structural analog of benzoxazole, were synthesized and evaluated as α-glucosidase inhibitors. nih.gov α-Glucosidase is a key enzyme in carbohydrate digestion, and its inhibition can help manage blood glucose levels. Several of these benzimidazole (B57391) derivatives showed potent inhibitory activity, with IC₅₀ values in the low micromolar range. nih.gov In vivo studies confirmed that a lead compound from this series exhibited significant hypoglycemic activity in an oral sucrose (B13894) tolerance test. nih.gov